molecular formula C23H22N4O3S B11242528 1-[6-(4-Methoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

1-[6-(4-Methoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

Cat. No.: B11242528
M. Wt: 434.5 g/mol
InChI Key: GQXXHJXRQCLQRB-UHFFFAOYSA-N
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Description

1-[6-(4-Methoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and is substituted with various functional groups such as methoxyphenyl, phenyl, and propanoyl groups

Preparation Methods

The synthesis of 1-[6-(4-Methoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds to form the triazolothiadiazine core. Subsequent functionalization steps introduce the methoxyphenyl, phenyl, and propanoyl groups under controlled reaction conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[6-(4-Methoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds, expanding the molecular framework.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[6-(4-Methoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-[6-(4-Methoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one can be compared with other similar compounds, such as:

    Triazolothiadiazines: Compounds with similar triazolothiadiazine cores but different substituents.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different molecular frameworks.

    Propanoyl-substituted compounds: Compounds with propanoyl groups attached to various core structures.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which may differ from those of related compounds.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

1-[6-(4-methoxyphenyl)-3-phenyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C23H22N4O3S/c1-4-18(28)21-20(15-11-13-17(30-3)14-12-15)26(19(29)5-2)27-22(24-25-23(27)31-21)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3

InChI Key

GQXXHJXRQCLQRB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)CC)C4=CC=C(C=C4)OC

Origin of Product

United States

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